molecular formula C13H7FN4S2 B293886 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293886
M. Wt: 302.4 g/mol
InChI Key: KQFMEJCZBZSLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, reduce inflammation, scavenge free radicals, and induce cell death in cancer cells. Moreover, this compound has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities, which make it suitable for studying different disease models. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for research on 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Investigation of the compound's mechanism of action in different disease models.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the compound's pharmacokinetic properties and toxicity in vivo.
4. Exploration of the compound's potential use in combination therapy with other drugs.
5. Investigation of the compound's effects on different signaling pathways involved in disease progression.
6. Development of novel derivatives of 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved bioactivity and pharmacokinetic properties.
In conclusion, 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and evaluate its pharmacokinetic properties and toxicity in vivo. The development of novel derivatives of this compound may lead to the discovery of more potent and selective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-(3-fluorophenyl)propan-1-one and 2-thiophenecarboxaldehyde in the presence of a base. The reaction proceeds via the formation of an intermediate thiosemicarbazone, which undergoes cyclization to yield the final product.

Scientific Research Applications

6-(3-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C13H7FN4S2

Molecular Weight

302.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7FN4S2/c14-9-4-1-3-8(7-9)12-17-18-11(10-5-2-6-19-10)15-16-13(18)20-12/h1-7H

InChI Key

KQFMEJCZBZSLCR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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